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Compound of Interest

Compound Name: Bafilomycin D

Cat. No.: B10764829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bafilomycin D, a member of the plecomacrolide class of antibiotics isolated from

Streptomyces species, is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases).

[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular

compartments such as lysosomes, endosomes, and vacuoles.[3] This acidification is crucial for

a myriad of cellular processes including protein degradation, receptor recycling, endocytosis,

and autophagy.[4] Due to its specific mechanism of action, Bafilomycin D serves as an

invaluable tool in cell biology to study these processes. This technical guide provides an in-

depth overview of Bafilomycin D, including its mechanism of action, quantitative data on its

activity, detailed experimental protocols, and its effects on key signaling pathways.

Chemical and Physical Properties
Bafilomycin D is a macrolide antibiotic with a 16-membered lactone ring. Its chemical

properties are summarized in the table below.
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Property Value Reference

CAS Number 98813-13-9

Molecular Formula C35H56O8

Molecular Weight 604.8 g/mol

Appearance Solid

Solubility
Soluble in DMF, DMSO,

Ethanol, Methanol

Storage Store at -20°C

Mechanism of Action: V-ATPase Inhibition
V-ATPases are complex multi-subunit enzymes composed of a peripheral V1 domain

responsible for ATP hydrolysis and an integral V0 domain that facilitates proton translocation

across the membrane. Bafilomycin D exerts its inhibitory effect by binding with high affinity to

the V0 domain of the V-ATPase. Specifically, it binds to the c subunit of the V0 domain,

preventing the rotation of the c-ring, which is essential for proton pumping. This inhibition of

proton translocation leads to a rapid increase in the pH of acidic organelles.

The high selectivity of Bafilomycin D for V-ATPases over other ATPases, such as F-type and

P-type ATPases, makes it a preferred tool for studying V-ATPase-dependent processes.

Quantitative Data: Inhibitory Potency
Bafilomycin D is a highly potent inhibitor of V-ATPase. The following table summarizes its

inhibitory concentrations (IC50) and binding affinities (Ki) from various studies.
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Bafilomycin Target
Organism/Cell
Line

IC50 / Ki Reference

Bafilomycin D V-ATPase

Neurospora

crassa vacuolar

membranes

Ki = 20 nM

Bafilomycin D V-ATPase
Neurospora

crassa
IC50 ≈ 2 nM

Bafilomycin A1 V-ATPase

Bovine

chromaffin

granules

IC50 = 0.6 - 1.5

nM

Bafilomycin A1 V-ATPase
HeLa cells (acid

influx)
IC50 = 0.4 nM

Bafilomycin A1

P-type ATPase

(E. coli K+-

dependent

ATPase)

E. coli Ki = 20,000 nM

Bafilomycin C1

P-type ATPase

(Na+, K+-

ATPase)

Ki = 11 µM

Comparison with Other Bafilomycins
Several other bafilomycins have been isolated and characterized. While they share a common

16-membered lactone ring structure, substitutions on this scaffold result in variations in their

biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bafilomycin
Key Structural Difference
from Bafilomycin D

Notable Activity

Bafilomycin A1 Different side chain at C16

Most commonly used V-

ATPase inhibitor, potent

autophagy inhibitor.

Bafilomycin B1 Different side chain at C16 Potent V-ATPase inhibitor.

Bafilomycin C1 Different side chain at C16
Also inhibits P-type ATPases at

higher concentrations.

9-hydroxybafilomycin D Hydroxyl group at C9
Altered biological activity

compared to Bafilomycin D.

29-hydroxybafilomycin D Hydroxyl group at C29
Altered biological activity

compared to Bafilomycin D.

Experimental Protocols
V-ATPase Activity Assay
This protocol outlines a method to measure the effect of Bafilomycin D on V-ATPase activity

by quantifying ATP hydrolysis.

Materials:

Isolated membrane vesicles (e.g., lysosomal or vacuolar membranes)

Bafilomycin D stock solution (in DMSO)

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl)

ATP solution

Phosphate detection reagent (e.g., Malachite Green-based reagent)

Microplate reader

Procedure:
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Prepare serial dilutions of Bafilomycin D in the assay buffer. Include a vehicle control

(DMSO).

Add a standardized amount of membrane vesicles to each well of a microplate.

Add the Bafilomycin D dilutions to the wells and incubate for 10-15 minutes at room

temperature to allow for inhibitor binding.

Initiate the reaction by adding a saturating concentration of ATP to each well.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the phosphate detection reagent.

Measure the absorbance at the appropriate wavelength for the chosen phosphate detection

reagent.

Calculate the amount of inorganic phosphate released and determine the percentage of

inhibition for each Bafilomycin D concentration.

Plot the percentage of inhibition against the logarithm of the Bafilomycin D concentration to

determine the IC50 value.

Preparation

Reaction
Detection

Bafilomycin D Dilutions

Incubate Vesicles
with Bafilomycin D

Membrane Vesicles

Add ATP to
Initiate Reaction Incubate at 37°C Stop Reaction &

Add Detection Reagent Measure Absorbance Calculate IC50

Click to download full resolution via product page

Workflow for V-ATPase Activity Assay.
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Autophagy Flux Assay
This assay measures the rate of autophagic degradation by comparing the accumulation of the

autophagosome marker LC3-II in the presence and absence of Bafilomycin D.

Materials:

Cultured cells

Complete cell culture medium

Starvation medium (optional, for inducing autophagy)

Bafilomycin D stock solution (in DMSO)

Lysis buffer

Primary antibody against LC3

Secondary antibody (HRP-conjugated)

Western blot equipment and reagents

Procedure:

Plate cells and allow them to adhere overnight.

Treat the cells with the experimental condition (e.g., starvation medium) to induce autophagy.

In parallel, treat a set of cells with the experimental condition plus a concentration of

Bafilomycin D known to inhibit lysosomal degradation (e.g., 100 nM). Include appropriate

vehicle controls.

Incubate for a specific time period (e.g., 2-4 hours).

Lyse the cells and determine the total protein concentration.

Perform Western blotting for LC3 on equal amounts of protein from each sample.
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Quantify the band intensity of LC3-II.

Autophagic flux is determined by the difference in LC3-II levels between Bafilomycin D-

treated and untreated samples under the same experimental condition. An increase in LC3-II

accumulation in the presence of Bafilomycin D indicates active autophagic flux.

Plate Cells

Induce Autophagy
(e.g., Starvation)

Treat with or without
Bafilomycin D

Incubate (2-4h)

Lyse Cells & Quantify Protein

Western Blot for LC3

Quantify LC3-II

Calculate Autophagic Flux
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Click to download full resolution via product page

Workflow for Autophagy Flux Assay.

Measurement of Lysosomal pH
This protocol describes how to measure changes in lysosomal pH upon treatment with

Bafilomycin D using a fluorescent pH indicator dye.

Materials:

Cultured cells

Fluorescent lysosomotropic pH indicator dye (e.g., LysoSensor Green DND-189 or pHLys

Red)

Bafilomycin D stock solution (in DMSO)

Live-cell imaging medium (e.g., HBSS)

Fluorescence microscope or plate reader

Procedure:

Plate cells on a suitable imaging dish or plate and allow them to adhere.

Load the cells with the lysosomotropic pH indicator dye according to the manufacturer's

instructions.

Wash the cells with live-cell imaging medium to remove excess dye.

Acquire baseline fluorescence images or readings.

Add Bafilomycin D to the cells at a concentration sufficient to inhibit V-ATPase (e.g., 100-

200 nM).

Acquire fluorescence images or readings at various time points after the addition of

Bafilomycin D.
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An increase in the fluorescence of pH-sensitive dyes that are quenched in acidic

environments (or a decrease for those that are brighter in acidic conditions) indicates an

increase in lysosomal pH.

For quantitative measurements, a calibration curve can be generated using buffers of known

pH in the presence of a protonophore like nigericin.

Impact on Cellular Signaling Pathways
mTOR Signaling
The mechanistic Target of Rapamycin (mTOR) is a key regulator of cell growth, proliferation,

and autophagy. mTOR complex 1 (mTORC1) is active at the lysosomal surface and its activity

is sensitive to amino acid levels. By inhibiting V-ATPase, Bafilomycin D blocks the degradation

of proteins in the lysosome, which can lead to a decrease in the availability of amino acids for

mTORC1 sensing. This, in turn, can lead to the inhibition of mTORC1 signaling, as evidenced

by decreased phosphorylation of its downstream targets like p70S6K and 4E-BP1. However,

some studies suggest that in certain contexts, lysosomal inhibition can paradoxically activate

mTORC1 signaling in an autophagy-independent manner.
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Bafilomycin D's effect on mTOR signaling.
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HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the

cellular response to low oxygen levels. Under normoxic conditions, HIF-1α is rapidly degraded.

Interestingly, Bafilomycin has been shown to induce the expression of HIF-1α even under

normoxic conditions. The proposed mechanism involves the inhibition of HIF-1α protein

degradation. This upregulation of HIF-1α by Bafilomycin can lead to the expression of HIF-1

target genes, such as the cell cycle inhibitor p21, thereby contributing to the anti-proliferative

effects of Bafilomycin in some cancer cells. However, the effect of Bafilomycin on HIF-1α

signaling can be context-dependent and may be influenced by the metabolic state of the cell.
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Bafilomycin D's effect on HIF-1α signaling.

Applications in Research and Drug Development
Bafilomycin D's specific inhibition of V-ATPase makes it a versatile tool in several research

areas:

Autophagy Research: It is widely used to measure autophagic flux and to study the role of

autophagy in various physiological and pathological conditions.

Cancer Research: The reliance of many cancer cells on V-ATPase for pH homeostasis and

survival makes it a potential therapeutic target. Bafilomycin has demonstrated anti-

proliferative and pro-apoptotic effects in various cancer cell lines.

Neuroscience: V-ATPase is critical for the function of synaptic vesicles. Bafilomycin is used

to study neurotransmission and the role of lysosomal dysfunction in neurodegenerative

diseases.

Virology: The entry of many enveloped viruses into host cells is pH-dependent and occurs in

endosomes. Bafilomycin D has shown antiviral properties against viruses like SARS-CoV-2.

Immunology: V-ATPase plays a role in antigen presentation and the function of immune cells.

Bafilomycin can be used to modulate immune responses.

Conclusion
Bafilomycin D is a powerful and specific inhibitor of V-ATPase that has become an

indispensable tool for researchers in various fields. Its ability to disrupt the acidification of

intracellular organelles allows for the detailed investigation of numerous cellular processes. A

thorough understanding of its mechanism of action, inhibitory concentrations, and effects on

signaling pathways, as outlined in this guide, is crucial for its effective use in experimental

design and data interpretation. As research into V-ATPase-dependent processes continues to

expand, the importance of Bafilomycin D as a research tool and a potential lead compound for

drug development is likely to grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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